4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-

Description

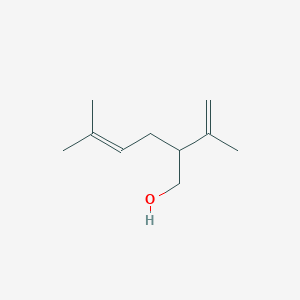

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVXBFUKBZRMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CO)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866690 | |

| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

229.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | (R)-Lavandulol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | (R)-Lavandulol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58461-27-1, 498-16-8 | |

| Record name | (±)-Lavandulol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58461-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lavandulol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058461271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropenyl-5-methylhex-4-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAVANDULOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YPC7F65XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Lavandulol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, commonly known as lavandulol, is a monoterpene alcohol that is a constituent of various essential oils, most notably lavender oil.[1] This acyclic monoterpenoid exists as two enantiomers, with the (R)-enantiomer being the naturally occurring form.[1][2] Lavandulol and its esters are utilized in the perfume and fragrance industry and have also been identified as insect pheromones.[1] This guide provides a comprehensive overview of the physical properties of lavandulol, including detailed experimental protocols for their determination and characterization.

Physicochemical Data

The physical properties of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- are summarized in the table below. Data is provided for both the racemic mixture and the individual enantiomers where available.

| Property | Value | Isomer | Source |

| Molecular Formula | C₁₀H₁₈O | Racemic & Enantiomers | [1][3][4] |

| Molecular Weight | 154.25 g/mol | Racemic & Enantiomers | [1][3][4] |

| Appearance | Colorless to pale yellow clear liquid | Racemic & (R)-enantiomer | [5][6][7] |

| Boiling Point | 229-230 °C at 760 mmHg | Racemic | [3][6] |

| 94-95 °C at 13 mmHg | Racemic | [6] | |

| 100-101 °C at 16 Torr | Racemic | [8] | |

| 203 °C | Racemic | [5] | |

| Density | 0.878 g/mL at 20 °C | Racemic | [1][5] |

| 0.8785 g/mL at 25 °C | Racemic | [6] | |

| 0.877-0.883 g/mL at 25 °C | (R)-enantiomer | [7] | |

| Refractive Index | nD²⁰ 1.470 | Racemic | [5][8] |

| nD²⁰ 1.4683 | Racemic | [6] | |

| nD²⁰ 1.467-1.473 | (R)-enantiomer | [7] | |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils.[5] | Racemic | [3] |

| Odor | Weak floral, herbal odor with a slight lemon-like, fresh citrus fruity nuance. | (R)-enantiomer | [1][2] |

| Weak floral, herbal odor. | Racemic | [2] | |

| Very weak odor. | (S)-enantiomer | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- are outlined below.

1. Determination of Boiling Point (Micro-reflux method)

This method is suitable for small sample volumes.

-

Apparatus: A micro-reflux apparatus consisting of a small round-bottom flask (5-10 mL), a condenser, a heating mantle or sand bath, a stirrer, and a calibrated thermometer.

-

Procedure:

-

Place approximately 2-3 mL of purified lavandulol and a small magnetic stir bar into the round-bottom flask.

-

Assemble the micro-reflux apparatus, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the condenser, to accurately measure the temperature of the condensing vapor.

-

Begin gentle heating and stirring.

-

Observe the reflux ring of the condensing vapor as it rises to envelop the thermometer bulb.

-

Record the temperature at which a steady reflux is maintained. This temperature is the boiling point.

-

For boiling points measured at pressures other than 760 mmHg, a pressure correction should be applied.

-

2. Determination of Density (Pycnometer Method)

-

Apparatus: A calibrated pycnometer (specific gravity bottle), an analytical balance, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath at 20°C until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer, then fill it with lavandulol.

-

Equilibrate the pycnometer with lavandulol in the constant temperature bath at 20°C.

-

Adjust the lavandulol level to the calibration mark, dry the exterior, and weigh the pycnometer filled with lavandulol (m₃).

-

The density (ρ) of lavandulol is calculated using the formula: ρ_lavandulol = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water at 20°C is approximately 0.9982 g/mL.

-

3. Determination of Refractive Index (Abbe Refractometer)

-

Apparatus: An Abbe refractometer with a sodium D line light source (589 nm) and a constant temperature water bath.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Circulate water from the constant temperature bath through the refractometer prisms to maintain a constant temperature of 20°C.

-

Apply a few drops of lavandulol to the surface of the measuring prism.

-

Close the prisms and allow a few moments for the sample to reach thermal equilibrium.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index from the instrument's scale.

-

4. Purity and Isomer Analysis by Gas Chromatography (GC)

-

Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar DB-Wax or a non-polar DB-5 column).

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of lavandulol in a suitable solvent such as ethanol or hexane.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: A temperature gradient program is typically used to separate components. For example, an initial temperature of 60°C held for 2 minutes, followed by a ramp of 4°C/min to 220°C, and a final hold for 5 minutes.

-

Injection Volume: 1 µL.

-

-

Analysis: Inject the sample into the GC. The retention time of the lavandulol peak can be compared to that of a known standard for identification. The peak area percentage can be used to determine the purity of the sample. Chiral GC columns can be employed to separate the (R)- and (S)-enantiomers.

-

Logical and Experimental Workflows

The following diagram illustrates a general workflow for the isolation and characterization of lavandulol from a natural source, such as lavender essential oil.

Caption: Workflow for Isolation and Physical Characterization of Lavandulol.

References

- 1. Lavandulol - Wikipedia [en.wikipedia.org]

- 2. Enzymatic resolution and odor description of both enantiomers of lavandulol, a fragrance of lavender oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lavandulol, (+-)- | C10H18O | CID 94060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- [webbook.nist.gov]

- 5. (+/-)-LAVANDULOL | 1845-51-8 [chemicalbook.com]

- 6. lavandulol, 58461-27-1 [thegoodscentscompany.com]

- 7. (-)-lavandulol, 498-16-8 [thegoodscentscompany.com]

- 8. (+/-)-LAVANDULOL CAS#: 58461-27-1 [amp.chemicalbook.com]

Elucidation of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of the monoterpene alcohol 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, a compound also recognized by its common names, Lavandulol and Ipsenol. The structural determination of this molecule is a critical aspect of natural product chemistry and is essential for its application in various fields, including the fragrance industry and chemical ecology.[1][2] This document outlines the key spectroscopic data and experimental protocols integral to confirming its molecular structure.

Molecular Identity

The foundational step in the structural elucidation of any compound is the determination of its molecular formula. For 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, this is established as C₁₀H₁₈O, with a corresponding molecular weight of approximately 154.25 g/mol .[1][3]

Spectroscopic Data Analysis

The structural framework of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- is pieced together through the comprehensive analysis of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, and the coupling constants (J) reveal the connectivity between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.08 | m | 1H | H-4 |

| 4.92 | s | 1H | H-8a |

| 4.81 | s | 1H | H-8b |

| 3.53 | m | 2H | H-1 |

| 2.28 | m | 1H | H-2 |

| 2.07 | m | 2H | H-3 |

| 1.89 | m | 1H | H-5 |

| 1.70 | s | 3H | H-9 |

| 1.69 | s | 3H | H-6 |

| 1.61 | s | 3H | H-10 |

Data compiled from publicly available spectral data.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are characteristic of their hybridization and the nature of the atoms they are bonded to.

Table 2: ¹³C NMR Spectroscopic Data for 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 145.5 | C | C-7 |

| 132.0 | C | C-5 |

| 124.0 | CH | C-4 |

| 112.5 | CH₂ | C-8 |

| 65.5 | CH₂ | C-1 |

| 50.0 | CH | C-2 |

| 35.0 | CH₂ | C-3 |

| 25.7 | CH₃ | C-6 |

| 20.5 | CH₃ | C-9 |

| 18.0 | CH₃ | C-10 |

Data compiled from publicly available spectral data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- exhibits characteristic absorption bands that confirm the presence of a hydroxyl group and carbon-carbon double bonds.

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Broad | O-H stretch (alcohol) |

| ~3075 | Medium | =C-H stretch (alkene) |

| ~2920 | Strong | C-H stretch (alkane) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Data compiled from publicly available spectral data.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized experimental protocols for the key analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 2 seconds. A total of 16 scans are typically acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon NMR spectra are acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several thousand scans are often necessary to achieve an adequate signal-to-noise ratio.

-

2D NMR (COSY, HSQC, HMBC) Acquisition: Two-dimensional NMR experiments are conducted to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). Standard pulse programs and parameters provided by the spectrometer manufacturer are utilized.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- follows a logical progression of experiments and data analysis. This workflow is visualized in the following diagram.

Caption: Workflow for the structural elucidation of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-.

This comprehensive approach, integrating data from multiple spectroscopic techniques, allows for the unambiguous determination of the structure of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-. The detailed data and protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and related scientific disciplines.

References

A Technical Guide to the Natural Sources of (R)-5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol (Lavandulol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analysis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, an irregular monoterpene alcohol commonly known as lavandulol. The naturally occurring enantiomer is (R)-lavandulol.[1][2] This document details its prevalence in various plant species, presents quantitative data, outlines biosynthetic pathways, and provides established experimental protocols for its extraction and characterization.

Introduction and Natural Occurrences

(R)-5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol, or (R)-lavandulol, is a monoterpene alcohol found in a variety of essential oils.[1][2] It is a significant component of lavender oil, contributing to its characteristic weak floral, herbal, and fresh citrus aroma.[1][2] Beyond its role as a key fragrance constituent in the cosmetics and perfumery industries, lavandulol and its esters have been identified as insect pheromones, highlighting their ecological significance.[1][2]

The primary natural sources of lavandulol are plants from the genus Lavandula, particularly Lavandula angustifolia (English lavender).[3][4][5] The concentration and composition of lavandulol and its derivatives, such as lavandulyl acetate, can vary significantly depending on the lavender species, genotype, geographical origin, and climatic conditions.[6][7]

Quantitative Analysis of Lavandulol in Natural Sources

The concentration of lavandulol and its primary ester, lavandulyl acetate, varies across different Lavandula species and even within the same species from different geographical locations. The following table summarizes quantitative data from analyses of essential oils.

| Plant Species | Origin | Component | Concentration (%) | Reference |

| Lavandula angustifolia | Bulgaria (Pomorie) | Lavandulyl acetate | 3.52 | [8] |

| Lavandula angustifolia | Bulgaria (Pomorie) | Lavandulol | 1.47 | [8] |

| Lavandula angustifolia | China (Xinjiang) | Lavandulyl acetate | 10.78 | [9] |

| Lavandula angustifolia | Unknown | Lavandulyl acetate | 4.4 | [9] |

| Lavandula angustifolia | Turkey | Lavandulyl acetate | 15.3 | [9] |

| Lavandula angustifolia | General | Lavandulol | Moderate levels | [3][4][10] |

| Lavandula angustifolia | General | Lavandulyl acetate | Moderate levels | [3][4][10] |

Biosynthesis of Lavandulol

Lavandulol is classified as an irregular monoterpene. Unlike regular monoterpenes, which are formed by the head-to-tail condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP), lavandulol originates from the alternative, non-head-to-tail condensation of two DMAPP units.[11][12] This key reaction is catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS), which forms lavandulyl diphosphate (LPP).[5][12] The LPP is then converted to lavandulol through the action of a pyrophosphatase.[11][13][14]

The precursors, IPP and DMAPP, are synthesized through the cytosolic mevalonate (MVA) and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[12]

Experimental Protocols

The isolation and analysis of lavandulol from natural sources primarily involve the extraction of essential oils followed by chromatographic characterization.

Hydrodistillation is a standard and widely used method for extracting essential oils from lavender.[15]

Objective: To extract essential oil containing lavandulol from dried lavender flowers (Lavandula angustifolia).

Materials:

-

Dried lavender flowers (spikes)

-

Clevenger-type apparatus[16]

-

Round-bottom flask (2 L)

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate

Protocol:

-

Weigh 100 g of dried lavender spikes and place them into a 2 L round-bottom flask.[17]

-

Add 1-1.2 L of distilled water to the flask, ensuring the plant material is fully submerged.[16][17]

-

Set up the Clevenger-type apparatus connected to the round-bottom flask and a condenser.

-

Heat the mixture using the heating mantle to initiate boiling.

-

Continue the distillation for 3 hours.[17] The steam and volatile oils will rise, be condensed, and collected in the graduated tube of the Clevenger apparatus.

-

Once the distillation is complete, allow the apparatus to cool.

-

Carefully collect the separated oil layer from the apparatus.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water and then filter.[17]

-

Store the oil in a sealed vial at 4°C, protected from light, until analysis.

GC-MS is the definitive method for identifying and quantifying volatile components like lavandulol in essential oils.

Objective: To identify and quantify lavandulol in the extracted lavender essential oil.

Instrumentation & Consumables:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, DB-5, or equivalent)

-

Helium (carrier gas)

-

Sample vials

-

Solvent (e.g., hexane or ethanol)

-

Lavandulol analytical standard

Protocol:

-

Sample Preparation: Prepare a diluted solution of the extracted essential oil (e.g., 1% v/v) in a suitable solvent like hexane.

-

GC-MS Parameters (Example):

-

Injector: Split mode, 250°C.

-

Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes. Ramp up to 240°C at a rate of 3°C/min. Hold at 240°C for 5 minutes.[18]

-

MS Detector: Electron Ionization (EI) mode at 70 eV. Mass scan range of 40-500 amu.

-

-

Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

-

Identification: Identify the lavandulol peak in the chromatogram by comparing its mass spectrum and retention time with that of a pure analytical standard and by matching the spectrum against a reference library (e.g., NIST, Wiley).[19]

-

Quantification: Determine the relative percentage of lavandulol using the area normalization method from the total ion chromatogram (TIC).[4] For absolute quantification, a calibration curve using the analytical standard would be required.

Conclusion

4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, known as lavandulol, is a valuable natural product predominantly found in the essential oils of Lavandula species. As an irregular monoterpene, its unique biosynthetic pathway offers a target for metabolic engineering to enhance production.[11][13] The established protocols of hydrodistillation followed by GC-MS analysis provide a robust framework for the extraction, identification, and quantification of this compound, which is essential for quality control in the fragrance, food, and pharmaceutical industries.

References

- 1. Lavandulol - Wikipedia [en.wikipedia.org]

- 2. foreverest.net [foreverest.net]

- 3. scirp.org [scirp.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lavender essential oils as natural food protectants: myth or a viable substitute? - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00327F [pubs.rsc.org]

- 8. Chemical composition and comparative analysis of lavender essential oil samples from Bulgaria in relation to the pharmacological effects [pharmacia.pensoft.net]

- 9. Essential Oil of Lavandula officinalis: Chemical Composition and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. greatlakeslavendergrowers.org [greatlakeslavendergrowers.org]

- 18. researchgate.net [researchgate.net]

- 19. 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- [webbook.nist.gov]

Biosynthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol) in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, commonly known as lavandulol, an irregular monoterpene found in various aromatic plants, most notably in lavender (Lavandula species). This document details the metabolic pathways, key enzymes, and regulatory aspects of lavandulol formation in plants. It includes quantitative data, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows to support research and development in the fields of natural product chemistry, metabolic engineering, and drug discovery.

Introduction

Lavandulol is a naturally occurring acyclic irregular monoterpene alcohol. Its unique chemical structure, derived from a non-head-to-tail fusion of isoprene units, contributes to the characteristic aroma of lavender oil and other essential oils. Beyond its use in the fragrance industry, lavandulol and its derivatives have garnered interest for their potential pharmacological activities. Understanding the biosynthesis of this compound in plants is crucial for its sustainable production through metabolic engineering and for the exploration of its therapeutic potential.

This guide focuses on the core biosynthetic pathway of lavandulol, from central carbon metabolism to the final product, providing researchers with the necessary information to study and manipulate this pathway.

The Biosynthetic Pathway of Lavandulol

The biosynthesis of lavandulol in plants is a multi-step process that begins with the production of the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

The key step in lavandulol biosynthesis is the unconventional head-to-middle condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP). This reaction is catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS). The final step is the dephosphorylation of LPP to yield lavandulol. While the phosphatase responsible for this specific conversion in plants has not yet been definitively identified and characterized, it is a critical final step in the pathway.

Precursor Biosynthesis: The MVA and MEP Pathways

Both the MVA and MEP pathways contribute to the pool of IPP and DMAPP within the plant cell. The MEP pathway, located in the plastids, is generally responsible for the biosynthesis of monoterpenes, diterpenes, and tetraterpenes. The MVA pathway, located in the cytosol, primarily produces sesquiterpenes and triterpenes. Although compartmentalized, cross-talk between these two pathways can occur.

Figure 1: Overview of the lavandulol biosynthetic pathway.

Key Enzyme: Lavandulyl Diphosphate Synthase (LPPS)

The cornerstone of lavandulol biosynthesis is the enzyme Lavandulyl Diphosphate Synthase (LPPS). This enzyme catalyzes the unique head-to-middle condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form lavandulyl diphosphate (LPP). The characterization of LPPS from Lavandula x intermedia (LiLPPS) has provided significant insights into this unusual reaction.[1]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of lavandulol.

Table 1: Kinetic Properties of Lavandula x intermedia Lavandulyl Diphosphate Synthase (LiLPPS) [1]

| Parameter | Value |

| Substrate | Dimethylallyl Diphosphate (DMAPP) |

| Km | 208 ± 12 µM |

| kcat | 0.1 s-1 |

| Optimal pH | Not specified in abstract |

| Optimal Temperature | Not specified in abstract |

| Cofactors | Divalent metal ions (e.g., Mg2+, Mn2+) |

Table 2: Lavandulol Content in Essential Oils of Different Lavandula Species

| Species | Lavandulol Content (%) | Reference |

| Lavandula angustifolia | Typically low | [2] |

| Lavandula intermedia (Lavandin) | Present in few percents | [2] |

| Lavandula luisieri | Present | [2] |

Note: The exact percentage of lavandulol can vary significantly based on the specific cultivar, growing conditions, and extraction method.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of lavandulol biosynthesis.

Protocol for Terpene Extraction from Plant Material

This protocol is adapted for the extraction of semi-polar monoterpenols like lavandulol.

-

Sample Preparation: Harvest fresh plant material (e.g., flowers, leaves) and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1 mL of a solvent mixture of hexane:ethyl acetate (85:15, v/v).

-

Add an internal standard (e.g., 10 µL of 1 mg/mL borneol in hexane) for quantification.

-

Vortex vigorously for 1 minute.

-

Incubate on a shaker at room temperature for 2 hours.

-

-

Phase Separation and Collection:

-

Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant (organic phase) to a new glass vial.

-

-

Concentration and Analysis:

-

Concentrate the extract under a gentle stream of nitrogen gas to a final volume of approximately 100 µL.

-

The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Protocol for Heterologous Expression and Purification of Lavandulyl Diphosphate Synthase (LPPS)

This protocol is based on the expression of LiLPPS in E. coli.[1]

-

Gene Cloning:

-

Synthesize the coding sequence of LPPS, codon-optimized for E. coli expression.

-

Clone the gene into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.

-

-

Protein Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18°C) for 16-20 hours.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.

-

Elute the protein with a high concentration of imidazole (e.g., 250 mM).

-

Desalt the purified protein into a storage buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.

-

Assess protein purity by SDS-PAGE.

-

Protocol for Lavandulyl Diphosphate Synthase (LPPS) Enzyme Assay

This assay measures the activity of LPPS by detecting the product LPP, which is subsequently dephosphorylated to lavandulol for GC-MS analysis.[1]

-

Reaction Mixture:

-

Prepare a 100 µL reaction mixture containing:

-

50 mM HEPES buffer (pH 7.5)

-

10 mM MgCl2

-

5 mM DTT

-

10% (v/v) glycerol

-

50 µM DMAPP

-

1-5 µg of purified LPPS enzyme

-

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1 hour.

-

-

Product Dephosphorylation:

-

Stop the reaction by adding 10 µL of 0.5 M EDTA.

-

Add 10 units of alkaline phosphatase and incubate at 37°C for 1 hour to dephosphorylate the LPP product to lavandulol.

-

-

Extraction and Analysis:

-

Extract the reaction mixture twice with 200 µL of hexane.

-

Pool the hexane fractions and concentrate under a gentle stream of nitrogen.

-

Analyze the product by GC-MS.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows described in this guide.

Figure 2: Core biosynthetic pathway of lavandulol from DMAPP.

Figure 3: Experimental workflow for LPPS characterization.

Conclusion

The biosynthesis of lavandulol in plants is a fascinating example of the diversification of terpene metabolism. The identification and characterization of lavandulyl diphosphate synthase has been a significant step forward in understanding the formation of this irregular monoterpene. However, further research is needed to identify the specific phosphatase involved in the final step of the pathway and to elucidate the regulatory mechanisms that control the flux towards lavandulol production. The information and protocols provided in this guide are intended to facilitate further investigation into this unique biosynthetic pathway, with the ultimate goal of enabling the sustainable production of lavandulol and the development of novel applications for this intriguing natural product.

References

The Biological Nexus of Linalool Oxide: A Technical Guide for Researchers

An In-depth Exploration of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-

Introduction

4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, more commonly known as linalool oxide, is a naturally occurring monoterpenoid ether found in a variety of essential oils.[1] It exists in several isomeric forms, primarily as furanoid (a five-membered ring) and pyranoid (a six-membered ring) structures, each of which can also exist as cis and trans diastereomers.[1] While the biological activities of its precursor, linalool, are well-documented, research into the specific roles and potencies of linalool oxide isomers is an emerging field of significant interest. This technical guide provides a comprehensive overview of the known biological activities of linalool oxide, with a focus on quantitative data, detailed experimental methodologies, and potential signaling pathways, tailored for researchers, scientists, and drug development professionals.

Biological Activities

The primary biological roles attributed to linalool oxide are its potent antifungal and antitermitic activities.[2][3] The stereochemistry of the different isomers appears to play a crucial role in their biological efficacy.[4]

Antifungal Activity

Racemic mixtures of trans- and cis-linalool oxide have demonstrated potent activity against several fungal strains, including Penicillium citrinum, Rhizopus oryzae, and Chaetomium globosum.[2][3] Interestingly, the antifungal activity was observed to decrease when the pure enantiomers were isolated, suggesting a synergistic effect between the isomers.[5] While qualitative assessments have been strong, quantitative data, such as Minimum Inhibitory Concentration (MIC) values for linalool oxide, are not extensively available in the public domain. For comparative purposes, the MIC values for its precursor, linalool, are presented in Table 1. The mechanism of antifungal action is believed to be similar to that of linalool, which involves the disruption of the fungal cell membrane and cell wall integrity.[1][5]

Antitermitic Activity

Studies have shown that linalool oxide isomers exhibit varying degrees of antitermitic activity against the subterranean termite, Reticulitermes speratus.[3][4] The (2R,5R)-trans-furanoid linalool oxide has been identified as having the strongest termiticidal activity among the tested isomers.[3] As with antifungal activity, specific quantitative data like LC50 (lethal concentration, 50%) values for linalool oxide are limited.

Quantitative Data

As mentioned, quantitative data for the biological activities of linalool oxide are sparse. Table 1 provides a summary of the available qualitative data for linalool oxide and quantitative data for its precursor, linalool, for a comparative perspective.

Table 1: Biological Activity of Linalool Oxide and Linalool

| Compound | Biological Activity | Target Organism/Cell Line | Quantitative Data (MIC/IC50) | Reference(s) |

| Linalool Oxide (Racemic cis- and trans-) | Antifungal | Penicillium citrinum | Potent (Specific MIC not provided) | [2][3] |

| Rhizopus oryzae | Potent (Specific MIC not provided) | [2][3] | ||

| Chaetomium globosum | Potent (Specific MIC not provided) | [2][3] | ||

| Linalool Oxide (Isomers) | Antitermitic | Reticulitermes speratus | (2R,5R)-trans-isomer strongest (LC50 not provided) | [3][4] |

| Linalool | Antifungal | Candida albicans | MIC: 64 - 2000 µg/mL | [5] |

| Trichophyton rubrum | MIC: 256 - 512 µg/mL | [6] | ||

| Cytotoxic | Breast Cancer Cells (T-47D) | IC50: 224 µM | [7][8] | |

| Colorectal Cancer Cells | IC50: 222 µM | [7][8] | ||

| Liver Cancer Cells | IC50: 290 µM | [7][8] |

Experimental Protocols

Synthesis of Linalool Oxide Isomers

A practical laboratory-scale synthesis for all eight stereoisomers of linalool oxide has been developed, starting from the enantiomers of linalool.[2][9][10] The general workflow involves epoxidation followed by acid-catalyzed cyclization.

1. Epoxidation and Cyclization:

-

Dissolve enantiopure linalool (e.g., (R)-linalool) in a suitable solvent like dichloromethane.

-

Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), portion-wise at a controlled temperature (e.g., 0 °C).[2][10]

-

After the epoxidation is complete, add a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA), to facilitate the intramolecular cyclization, yielding a mixture of furanoid and pyranoid isomers.[1][2][10]

2. Isomer Separation:

-

Pyranoid Isomer Separation: The secondary hydroxyl group of the pyranoid isomers reacts preferentially with benzoyl chloride in the presence of pyridine. The resulting pyranoid benzoates can be separated from the unreacted furanoid isomers by column chromatography.[9][10] The separated benzoates are then hydrolyzed to yield the pure pyranoid linalool oxides.[9][11]

-

Furanoid Isomer Separation: The mixture of furanoid isomers is acetylated using acetic anhydride and sodium acetate. The resulting diastereomeric acetates can then be separated by column chromatography.[9][10] Subsequent hydrolysis of the separated acetates yields the pure cis- and trans-furanoid linalool oxides.[9][11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Investigation of the antifungal potential of linalool against clinical isolates of fluconazole resistant Trichophyton rubrum [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Linalool exhibits cytotoxic effects by activating antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocols for 4-Hexen-1-ol and 5-methyl-2-(1-methylethenyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of two valuable chemical intermediates: 4-Hexen-1-ol and 5-methyl-2-(1-methylethenyl)cyclohexanol, commonly known as isopulegol. These compounds serve as important building blocks in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.

Synthesis of 4-Hexen-1-ol via Hydroboration-Oxidation of 1,4-Hexadiene

4-Hexen-1-ol is a useful bifunctional molecule with applications in organic synthesis. The following protocol describes its preparation from commercially available 1,4-hexadiene using a selective hydroboration-oxidation reaction. This method offers good control over regioselectivity, favoring the formation of the primary alcohol.

Experimental Protocol

Materials:

-

1,4-Hexadiene (mixture of cis/trans isomers)

-

9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in Tetrahydrofuran (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

Hydroboration:

-

To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar and septum, add 1,4-hexadiene (1.0 equivalent) and anhydrous THF.

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add a 0.5 M solution of 9-BBN in THF (1.1 equivalents) to the stirred solution via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C in an ice-water bath.

-

Carefully and slowly add 3 M aqueous sodium hydroxide solution (3.0 equivalents) to the flask.

-

Following the NaOH addition, slowly add 30% hydrogen peroxide (3.0 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-Hexen-1-ol.

-

Quantitative Data

| Parameter | Value |

| Starting Material | 1,4-Hexadiene |

| Key Reagents | 9-BBN, NaOH, H₂O₂ |

| Solvent | THF |

| Reaction Time | 6 hours |

| Typical Yield | 80-90% |

| Purity (after distillation) | >98% |

Synthesis of 5-methyl-2-(1-methylethenyl)cyclohexanol (Isopulegol) via Cyclization of Citronellal

Isopulegol is a monoterpenoid alcohol that is a key intermediate in the synthesis of menthol.[1] It is widely used in the fragrance and pharmaceutical industries.[2] The most common and efficient method for its synthesis is the intramolecular ene reaction (cyclization) of citronellal, often catalyzed by solid acids such as zeolites.[3][4]

Experimental Protocol

Materials:

-

(+)-Citronellal

-

Zeolite catalyst (e.g., H-ZSM-5 or acid-treated natural zeolite)[3]

-

Toluene or cyclohexane (optional, can be performed neat)[5]

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Filtration apparatus

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Catalyst Activation (if required):

-

The zeolite catalyst may need to be activated by heating under vacuum to remove adsorbed water.[6]

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (+)-citronellal.

-

If using a solvent, add toluene or cyclohexane.

-

Add the activated zeolite catalyst to the mixture (e.g., 2.5 wt% of the citronellal).[3]

-

-

Reaction:

-

Heat the reaction mixture with stirring to the desired temperature (e.g., 100-120 °C) and maintain for a set time (e.g., 3 hours).[3]

-

Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete (as determined by GC-MS), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the solid catalyst.

-

Wash the catalyst with a small amount of the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of isopulegol isomers, can be purified by fractional distillation under vacuum.

-

Quantitative Data Summary for Isopulegol Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Citronellal Conversion (%) | Isopulegol Selectivity (%) | Isopulegol Yield (%) | Reference |

| H-NZ (acid-treated natural zeolite) | Neat | 100 | 3 | >95 | 86 | 87 | [3] |

| H-ZSM5 | Neat | 100 | 3 | >95 | 89 (at 2.5 wt%) | - | [3] |

| Montmorillonite K10 | Toluene | 0 | - | High | High | - | [5] |

| Hydrous Zirconia | Neat | 150 | 3 | - | - | 60 | [3] |

| Cu/beta zeolite | - | 180 | 4 | 90.20 | 80.98 | 69.31 | [2] |

| Ni/beta zeolite | - | 180 | 4 | 42.53 | 76.60 | 29.68 | [2] |

Visualizations

Synthesis of 4-Hexen-1-ol

References

Application of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol) and Other Terpenoids in Pheromone Synthesis

Abstract: This document provides detailed application notes and protocols on the synthesis of insect pheromones, with a primary focus on the well-documented aggregation pheromones Ipsenol and Ipsdienol, which are crucial for the chemical communication of bark beetles in the genus Ips. Additionally, it addresses the role of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, commonly known as Lavandulol, in the pheromone blends of other insects, such as mealybugs. This guide is intended for researchers, scientists, and professionals in drug development and pest management, offering insights into the chemical synthesis, biological significance, and practical applications of these semiochemicals.

Introduction

Insect pheromones are vital chemical signals that mediate a range of behaviors, including mating, aggregation, and alarm signaling. The synthesis of these compounds is of significant interest for their application in integrated pest management (IPM) strategies, where they can be used for monitoring, mass trapping, and mating disruption. This report details the synthesis and application of key terpenoid pheromones. While the initial query specified 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol), the broader context of pheromone synthesis for pest control often involves other significant molecules like Ipsenol and Ipsdienol, which are aggregation pheromones for various species of bark beetles (Ips spp.), a major pest in coniferous forests.[1][2][3][4]

Lavandulol and its derivatives have been identified as components of the sex pheromones of mealybugs.[5][6] This document will cover the synthesis and application of both classes of compounds to provide a comprehensive resource.

Section 1: Ipsenol and Ipsdienol - Bark Beetle Aggregation Pheromones

Ipsenol and Ipsdienol are monoterpene alcohols that function as aggregation pheromones for several species of bark beetles, including Ips paraconfusus and Ips pini.[7] These pheromones are typically produced by male beetles to attract both males and females to a suitable host tree, leading to mass attacks that can overcome the tree's defenses.[4] The stereochemistry of these compounds is crucial for their biological activity, with different species responding to specific enantiomeric blends.

Chemical Structures

-

Ipsenol: 2-methyl-6-methylene-7-octen-4-ol

-

Ipsdienol: 2-methyl-6-methylene-2,7-octadien-4-ol

Biological Activity and Target Species

The biological activity of Ipsenol and Ipsdienol is highly dependent on the target species and the specific blend of enantiomers. For instance, different geographic populations of Ips pini produce and respond to different enantiomeric ratios of ipsdienol.[8]

| Pheromone Component | Target Species (Examples) | Biological Effect |

| (-)-Ipsenol | Ips paraconfusus | Aggregation Pheromone |

| (+)-Ipsdienol | Ips pini (eastern North America) | Aggregation Pheromone |

| (-)-Ipsdienol | Ips pini (western North America) | Aggregation Pheromone |

| cis-Verbenol | Various Ips species | Synergist with Ipsenol and Ipsdienol |

Experimental Protocols for Synthesis

Numerous synthetic routes to Ipsenol and Ipsdienol have been reported. A common strategy involves the isoprenylation of an appropriate aldehyde.

Protocol: Synthesis of (±)-Ipsenol via Indium-Mediated Isoprenylation

This protocol is adapted from a method demonstrating the utility of indium for the isoprenylation of aldehydes.[7]

Materials:

-

2-Bromomethyl-1,3-butadiene

-

Indium powder

-

Isovaleraldehyde (3-methylbutanal)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred suspension of indium powder (1.2 mmol) in 4 mL of THF, add a solution of 2-bromomethyl-1,3-butadiene (1.0 mmol) and isovaleraldehyde (1.0 mmol) in 1 mL of THF at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (±)-Ipsenol.

Expected Yield: Good to excellent yields are typically reported for this type of reaction.

Quantitative Data

| Synthesis Method | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Indium-Mediated Isoprenylation | (±)-Ipsenol | Good | Racemic | [7] |

| Asymmetric Isoprenylation | (-)-Ipsenol | 60% | 98% | [9] |

| Chiral Resolution of Racemic Precursor | (S)-Ipsdienol | High | High | [5] |

Signaling and Application

The synthesized pheromones are used in traps to monitor bark beetle populations and in "push-pull" strategies for pest management.[10]

Section 2: 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol)

4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, or Lavandulol, is a monoterpene alcohol found in essential oils, notably lavender oil.[4] It is also a component of the pheromones of several insect species, particularly mealybugs.[5][6]

Chemical Structure

-

Lavandulol: 5-Methyl-2-(1-methylethenyl)hex-4-en-1-ol

Biological Activity and Target Species

Lavandulol and its esters are components of the sex pheromones of various mealybug species. For example, the sex pheromone of the Japanese mealybug (Planococcus kraunhiae) is an ester of a lavandulol isomer.[5]

| Pheromone Component | Target Species (Examples) | Biological Effect |

| Lavandulyl acetate | Maconellicoccus hirsutus (Pink hibiscus mealybug) | Sex Pheromone |

| Isolavandulyl butyrate | Planococcus kraunhiae (Japanese mealybug) | Sex Pheromone |

Experimental Protocols for Synthesis

The synthesis of Lavandulol can be achieved through various methods, including microbial biosynthesis and chemical synthesis.

Protocol: Microbial Biosynthesis of Lavandulol in E. coli

This protocol is a conceptual summary based on recent advancements in synthetic biology.[2][10]

Materials:

-

Engineered E. coli strain expressing a lavandulyl diphosphate synthase and a suitable phosphatase.

-

Fermentation medium (e.g., LB or a defined minimal medium with a carbon source).

-

Inducer (e.g., IPTG) if using an inducible promoter system.

-

Organic solvent for extraction (e.g., ethyl acetate).

Procedure:

-

Inoculate a starter culture of the engineered E. coli strain and grow overnight.

-

Inoculate the main fermentation culture with the starter culture.

-

Grow the cells to a desired optical density (e.g., OD₆₀₀ of 0.6-0.8).

-

Induce gene expression with the appropriate inducer and continue cultivation.

-

After the fermentation period, harvest the culture.

-

Extract the lavandulol from the culture broth and/or cell pellet using an organic solvent.

-

Analyze the extract for lavandulol production using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data

| Synthesis Method | Product | Titer/Yield | Reference |

| Microbial Biosynthesis in E. coli | Lavandulol | 24.9 mg/L | [2][10] |

| Microbial Biosynthesis in S. cerevisiae | Lavandulol | 34.81 mg/L | [1] |

Signaling Pathway and Application

Conclusion

The synthesis of insect pheromones like Ipsenol, Ipsdienol, and Lavandulol is a critical area of research with significant practical implications for sustainable agriculture and forestry. The protocols and data presented here provide a foundation for further research and development in the field of chemical ecology and pest management. The continued exploration of novel synthetic routes and a deeper understanding of the signaling pathways involved will pave the way for more effective and environmentally friendly pest control strategies.

References

- 1. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of (±)-lavandulol and its related homoallylic alcohol via allyl transfer from sulphur to tin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Lavandulol - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- [webbook.nist.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 10. biorxiv.org [biorxiv.org]

Application Notes and Protocols for the Extraction of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol) from Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, commonly known as Lavandulol, is a monoterpene alcohol found in the essential oils of various aromatic plants, most notably in species of lavender (Lavandula angustifolia, Lavandula x intermedia)[1][2]. This compound and its esters, such as lavandulyl acetate, are of significant interest in the pharmaceutical, cosmetic, and flavor industries due to their characteristic weak floral, herbal aroma with citrus undertones and potential biological activities[1][3]. The extraction and purification of Lavandulol are critical steps for its application in research and product development.

These application notes provide detailed protocols for the extraction of Lavandulol from essential oils using various methods, including steam distillation, solvent extraction, and supercritical CO2 extraction. Furthermore, protocols for the purification of Lavandulol from the essential oil matrix using fractional distillation and preparative chromatography are outlined.

Data Presentation: Quantitative Analysis of Lavandulol in Lavender Essential Oil

The concentration of Lavandulol in lavender essential oil can vary significantly depending on the lavender species, cultivar, geographical origin, and the extraction method employed. The following tables summarize the quantitative data on Lavandulol and lavandulyl acetate content in lavender essential oils obtained through different extraction techniques.

Table 1: Comparison of Essential Oil Yield and Lavandulol/Lavandulyl Acetate Content by Extraction Method.

| Extraction Method | Plant Material | Essential Oil Yield (%) | Lavandulol (%) | Lavandulyl Acetate (%) | Reference |

| Hydrodistillation | Lavandula angustifolia | 2.5 (w/w, DW basis) | Not specified | 19.9 | [2] |

| Supercritical CO2 Extraction | Lavandula angustifolia | 0.6 - 1.8 | Not specified | 44.1 - 59.8 | [4] |

| Hydrodistillation | Lavandula angustifolia | Not specified | >0.1 | >0.2 | |

| Supercritical CO2 Extraction | Lavandula hybrida | 4.768 | Not specified | Not specified | [5] |

| Steam Distillation | Lavandula angustifolia | 1.0 - 2.0 | Not specified | 12.35 - 17.67 | [1] |

| Hydrodistillation | Lavandula angustifolia | Not specified | Not specified | 14.1 | [6] |

| Supercritical CO2 Extraction | Lavandula angustifolia | Not specified | Not specified | 7.5 | [6] |

DW: Dry Weight

Table 2: Chemical Composition of Lavender Essential Oil from Lavandula angustifolia (Commercial Sample) by GC-MS.

| Compound | Retention Time (min) | Relative Content (%) |

| Linalool | Not Specified | 33.07 |

| Linalyl acetate | Not Specified | 37.82 |

| Eucalyptol | Not Specified | 4.88 |

| Camphor | Not Specified | 4.07 |

| Lavandulyl acetate | Not Specified | 1.53 |

| Caryophyllene | Not Specified | 1.43 |

Source: Adapted from a study on commercial lavender oil[7].

Experimental Protocols

Extraction Methods

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like Lavandulol.

Protocol:

-

Plant Material Preparation:

-

Harvest fresh lavender flowers (Lavandula angustifolia or other suitable species) at full bloom.

-

The plant material can be used fresh or partially dried to reduce moisture content.

-

-

Apparatus Setup:

-

Assemble a steam distillation apparatus, which includes a steam generator, a still containing the plant material, a condenser, and a collection vessel (separatory funnel).

-

-

Extraction Process:

-

Load the lavender flowers into the still, ensuring the material is packed uniformly to allow for even steam penetration.

-

Generate steam in the steam generator and pass it through the plant material.

-

The steam will rupture the oil glands in the lavender flowers, releasing the volatile essential oil.

-

The mixture of steam and essential oil vapor travels to the condenser.

-

-

Condensation and Collection:

-

Cool the vapor mixture in the condenser to liquefy it.

-

Collect the condensate, which will separate into two layers in the collection vessel: the essential oil (less dense) on top and the hydrosol (aqueous layer) at the bottom.

-

-

Separation:

-

Carefully separate the essential oil from the hydrosol using the separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C.

-

Solvent extraction is an alternative method that can be used to extract essential oils, particularly for compounds that may be sensitive to the high temperatures of steam distillation.

Protocol:

-

Plant Material Preparation:

-

Dry the lavender flowers to a moisture content of less than 10%.

-

Grind the dried flowers into a coarse powder to increase the surface area for extraction.

-

-

Solvent Selection:

-

Choose a suitable organic solvent with a low boiling point, such as hexane, ethanol, or ethyl acetate. The choice of solvent will depend on the polarity of the target compounds. For the relatively polar Lavandulol, a mixture of hexane and ethyl acetate (e.g., 85:15 v/v) can be effective.

-

-

Extraction Process:

-

Macerate the powdered plant material in the chosen solvent in a sealed container for 24-48 hours at room temperature with occasional agitation.

-

Alternatively, use a Soxhlet apparatus for continuous extraction, which is more efficient.

-

-

Filtration and Concentration:

-

After the extraction period, filter the mixture to separate the plant residue from the solvent extract.

-

Evaporate the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude essential oil.

-

-

Storage:

-

Store the crude essential oil in a sealed, dark glass vial at 4°C.

-

Supercritical fluid extraction using carbon dioxide is a green and efficient method that yields high-quality essential oils without the use of organic solvents.

Protocol:

-

Plant Material Preparation:

-

Dry and grind the lavender flowers as described for solvent extraction.

-

-

Apparatus Setup:

-

Use a supercritical fluid extraction system equipped with a CO2 tank, a pump, a temperature-controlled extraction vessel, and a separator.

-

-

Extraction Parameters:

-

Extraction Process:

-

Load the ground lavender into the extraction vessel.

-

Pressurize and heat the CO2 to its supercritical state and pump it through the extraction vessel.

-

The supercritical CO2 will dissolve the essential oil from the plant material.

-

-

Separation and Collection:

-

Pass the CO2-oil mixture into the separator, where the pressure is reduced, causing the CO2 to return to its gaseous state and the essential oil to precipitate.

-

Collect the essential oil from the separator.

-

-

Storage:

-

Store the obtained essential oil in a sealed, dark glass vial at 4°C.

-

Purification Methods

Fractional distillation is used to separate components of a liquid mixture based on their different boiling points. This is an effective method for purifying Lavandulol from the other components of the essential oil.

Protocol:

-

Apparatus Setup:

-

Set up a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a collection flask.

-

-

Distillation Process:

-

Place the crude lavender essential oil into the round-bottom flask.

-

Heat the flask gently. The components with lower boiling points will vaporize first and rise through the fractionating column.

-

Monitor the temperature at the top of the column. Collect the fraction that distills over at the boiling point of Lavandulol (approximately 205-207°C at atmospheric pressure, but vacuum distillation is recommended to prevent degradation).

-

-

Fraction Collection:

-

Collect different fractions based on the distillation temperature.

-

Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing the highest concentration of Lavandulol.

-

-

Storage:

-

Store the purified Lavandulol fraction in a sealed, dark glass vial at 4°C.

-

Preparative HPLC is a powerful technique for isolating and purifying specific compounds from a mixture with high resolution.

Protocol:

-

Sample Preparation:

-

Dissolve a known amount of the crude lavender essential oil in a suitable solvent (e.g., methanol, acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Column: A preparative C18 reversed-phase column is commonly used for separating terpenoids.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) is typically employed. The gradient program should be optimized to achieve good separation of Lavandulol from other components.

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column.

-

Detection: UV detection at a wavelength where Lavandulol has some absorbance (around 210 nm) or a mass spectrometer can be used.

-

-

Isolation:

-

Inject the prepared sample onto the preparative HPLC system.

-

Monitor the chromatogram and collect the fraction corresponding to the retention time of Lavandulol.

-

-

Solvent Removal and Storage:

-

Evaporate the solvent from the collected fraction using a rotary evaporator or a lyophilizer to obtain the purified Lavandulol.

-

Store the purified compound in a sealed vial at -20°C.

-

Visualizations

References

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. greatlakeslavendergrowers.org [greatlakeslavendergrowers.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The optimization of essential oils supercritical CO2 extraction from Lavandula hybrida through static-dynamic steps procedure and semi-continuous technique using response surface method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmp.ir [jmp.ir]

- 7. ijpjournal.com [ijpjournal.com]

Application Note: Enzymatic Resolution of 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a protocol for the enzymatic kinetic resolution (EKR) of the racemic monoterpenoid alcohol, (±)-4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, a structural isomer of isopulegol. The stereoselective synthesis of chiral compounds is of paramount importance in the pharmaceutical industry, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign method for separating enantiomers.[1] This protocol utilizes lipase-catalyzed acylation to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. Lipases, such as Candida antarctica Lipase B (CALB), are widely employed for their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[1][2]

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the difference in the rate of reaction of two enantiomers with a chiral catalyst, in this case, a lipase. The enzyme selectively catalyzes the acylation of one enantiomer of the racemic alcohol at a much higher rate than the other. This results in a reaction mixture containing one enantiomer as an ester and the other as the unreacted alcohol. These two compounds, now having different chemical properties, can be readily separated using standard chromatographic techniques. The efficiency of the resolution is quantified by the enantiomeric excess (e.e.) of both the product and the remaining substrate, as well as the conversion rate. For an ideal kinetic resolution, a conversion of 50% yields both the product and the unreacted substrate with high enantiomeric purity.

Experimental Protocols

Materials

-

(±)-4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-

-

Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica Lipase B)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, hexane)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Hexane

-

Ethyl Acetate

-

Silica Gel for column chromatography

-

Standard laboratory glassware

-

Thermostatically controlled shaker or magnetic stirrer

Reaction Setup

-

In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve (±)-4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (1.0 g, 6.48 mmol) in the selected anhydrous organic solvent (e.g., MTBE, 20 mL).

-

Add the acyl donor, for example, vinyl acetate (1.76 mL, 19.44 mmol, 3 equivalents), to the solution.

-

Add the immobilized lipase (e.g., Novozym 435, 100 mg) to the reaction mixture.

-

Seal the flask and place it in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 40°C).

Reaction Monitoring

-

Monitor the progress of the reaction by withdrawing small aliquots from the reaction mixture at regular intervals (e.g., every 2-4 hours).

-

Filter the enzyme from the aliquot before analysis.

-

Analyze the samples by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the substrate and the product.

-

The conversion can be calculated using the formula: Conversion (%) = [product] / ([substrate] + [product]) * 100.

Work-up and Purification

-

Once the desired conversion (ideally close to 50%) is achieved, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent, dried, and potentially reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting mixture of the acylated and unreacted alcohol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

-

Collect the fractions containing the pure ester and the pure unreacted alcohol.

-

Remove the solvent from the collected fractions under reduced pressure to yield the purified products.

-

Characterize the products by analytical techniques such as NMR and determine their enantiomeric excess by chiral GC or HPLC. The optical rotation can be measured using a polarimeter.

Data Presentation

| Substrate | Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Ref. |

| (±)-1-phenylethanol | Novozym 435 | isopropenyl acetate | toluene | 70 | 20 | >99 (DKR) | 99.8 | [3] |

| (±)-1-phenylethanol | Novozym 435 | vinyl acetate | n-hexane | 42 | 1.25 | ~50 | >99 | [4] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the enzymatic resolution.

Signaling Pathway

Caption: Principle of lipase-catalyzed kinetic resolution.

References

- 1. benchchem.com [benchchem.com]